molecular formula C10H14N2O B8645532 (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol

(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Cat. No.: B8645532
M. Wt: 178.23 g/mol
InChI Key: XUQGBJHVJVAWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol can be used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including malaria and cancer.

Industry

Industrially, quinoline derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives.

    Chloroquine: An antimalarial drug.

    Quinidine: An antiarrhythmic agent.

Uniqueness

(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol may have unique properties due to the presence of both an amino group and a hydroxymethyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(7-amino-1,2,3,4-tetrahydroquinolin-3-yl)methanol

InChI

InChI=1S/C10H14N2O/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-2,4,7,12-13H,3,5-6,11H2

InChI Key

XUQGBJHVJVAWJP-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC(=C2)N)CO

Origin of Product

United States

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